4-(3,3,3-Trifluoropropyl)cyclohexanone

Description

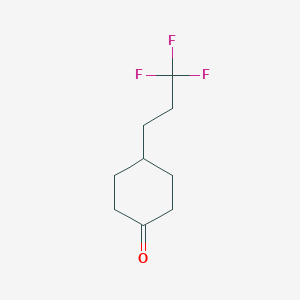

4-(3,3,3-Trifluoropropyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a trifluoropropyl group (-CF2CF2CH3) attached to the cyclohexanone ring at the 4-position. The compound combines the reactivity of a ketone with the unique electronic and steric properties imparted by the fluorine atoms. Fluorinated groups, such as the trifluoropropyl moiety, are known to enhance lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H13F3O |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-(3,3,3-trifluoropropyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h7H,1-6H2 |

InChI Key |

SGDYDVUVWPKBHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone, 3-(4-acetylphenyl)- (CAS 125530-11-2)

- Structure: Features a 4-acetylphenyl group at the 3-position of the cyclohexanone ring.

- Molecular Weight: 216.2756 g/mol, similar to the estimated molecular weight of 4-(3,3,3-Trifluoropropyl)cyclohexanone (~216.2 g/mol) .

- The trifluoropropyl group in 4-(3,3,3-Trifluoropropyl)cyclohexanone provides strong electron-withdrawing effects, increasing electrophilicity at the ketone group compared to the acetylphenyl analog. Applications: The acetylphenyl derivative may serve as a photostable intermediate in organic synthesis, while the fluorinated variant is more suited for environments requiring oxidative stability .

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6)

- Structure : Contains a trifluoropropyl group on a six-membered oxane (ether) ring with two ketone groups.

- Molecular Weight: 210.2 g/mol, slightly lower than the cyclohexanone analog due to the absence of a methylene group in the ring .

- The cyclohexanone derivative has a single ketone, making it less polar and more reactive in nucleophilic additions. Applications: The oxane-dione may act as a dienophile in Diels-Alder reactions, while the cyclohexanone derivative is more likely used in aldol condensations or as a building block for fluorinated polymers .

Dimethyl(3,3,3-Trifluoropropyl)silyldiethylamine (Silylation Reagent)

- Structure : A trifluoropropyl-containing silylation agent used in derivatizing polar compounds for GC-MS analysis .

- Key Differences: The trifluoropropyl group here enhances thermal stability and volatility, critical for analytical applications. In 4-(3,3,3-Trifluoropropyl)cyclohexanone, the same group primarily alters electronic properties rather than volatility. Applications: While the silylation reagent modifies analytes for detection, the cyclohexanone derivative may serve as a substrate in fluorinated drug synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 4-(3,3,3-Trifluoropropyl)cyclohexanone and Analogs

| Compound | Molecular Weight (g/mol) | Key Substituent | Boiling/Melting Point* | Reactivity Profile |

|---|---|---|---|---|

| 4-(3,3,3-Trifluoropropyl)cyclohexanone | ~216.2 | -CF2CF2CH3 | Not reported | High electrophilicity at C=O |

| 3-(4-Acetylphenyl)-cyclohexanone | 216.2756 | -C6H4COCH3 | Not reported | Moderate electrophilicity |

| 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione | 210.2 | -CF2CF2CH3 | Discontinued | Dual ketone reactivity |

*Data gaps highlight the need for experimental characterization of the target compound.

Electronic Effects

- The trifluoropropyl group’s strong electron-withdrawing nature increases the electrophilicity of the ketone carbon in 4-(3,3,3-Trifluoropropyl)cyclohexanone, favoring nucleophilic additions (e.g., Grignard reactions) over non-fluorinated analogs like 4-propylcyclohexanone.

- In contrast, the acetylphenyl group in 3-(4-acetylphenyl)-cyclohexanone delocalizes electron density via conjugation, reducing ketone reactivity .

Lipophilicity and Solubility

- Fluorinated compounds typically exhibit higher logP values. For example, trifluoropropyl-substituted silylation reagents show increased lipophilicity compared to their non-fluorinated counterparts, a trend likely applicable to 4-(3,3,3-Trifluoropropyl)cyclohexanone .

- The acetylphenyl derivative may have lower solubility in hydrophobic media due to its aromatic polar surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.